molecular formula C17H20N2O3S B4537506 4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide

Cat. No. B4537506
M. Wt: 332.4 g/mol
InChI Key: SJHMWVOTUQJBSK-UHFFFAOYSA-N
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Description

The compound "4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide" belongs to a class of organic chemicals known for their complex synthesis processes and diverse chemical and physical properties. Such compounds are often studied for their potential applications in various fields, excluding direct drug use and dosage considerations as per the guidelines.

Synthesis Analysis

The synthesis of similar benzamide and sulfonamide compounds involves multiple steps, including the reaction of specific sulfonyl and amino groups with benzamide precursors. For instance, Morgan et al. (1990) describe the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting the complexity and the potential for electrophysiological activity which can be analogous to the synthesis pathways of our compound of interest (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using advanced techniques like density functional theory (DFT). FazilathBasha et al. (2021) provide insights into the structural behavior of a similar molecule, offering a deep dive into its electronic properties and bioactive nature, which could be relevant to understanding the structure of "4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide" (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving benzamides and sulfonamides are significant for their potential biological activities. Ulus et al. (2013) discuss the synthesis of acridine and bis acridine sulfonamides, which inhibit certain enzyme isoforms, demonstrating the complexity and potential biological relevance of such compounds (Ulus et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application. While specific data on "4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide" might not be readily available, analogous studies on benzamides provide a foundational understanding of these aspects.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, potential for forming complexes, and pharmacological activities, are integral to the utility of benzamide compounds. Studies such as those by Ghorab et al. (2017), which explore antimicrobial activities, give insights into the chemical behavior of similar compounds (Ghorab et al., 2017).

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-23(21,22)19(3)15-11-9-14(10-12-15)17(20)18-16-8-6-5-7-13(16)2/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHMWVOTUQJBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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